Linolein Hydroperoxides

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

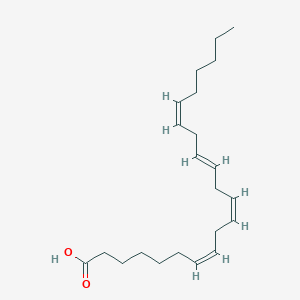

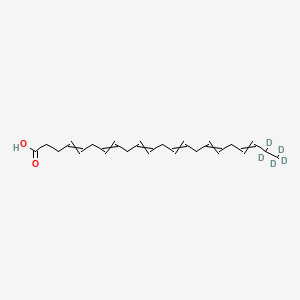

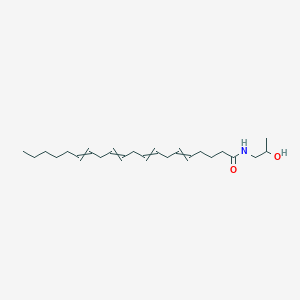

Linolein hydroperoxides are a mixture of 132 possible isomers of mono-, di-, and tri-hydroperoxides produced from the autoxidation of trilinolein. These compounds are formed when linoleic acid-containing triglycerides, such as trilinolein, undergo autoxidation in vivo . Unlike free fatty acid hydroperoxides of linoleic acid, this compound are not readily reduced in human plasma in vitro .

Preparation Methods

Linolein hydroperoxides are synthesized through the autoxidation of trilinolein. This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides . In an industrial setting, the synthesis of linoleic acid 13-hydroperoxides can be achieved using an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This method starts with safflower oil and optimizes reaction conditions for hydroperoxidation using lipoxygenase 1 from Glycine max in a solvent-free system .

Chemical Reactions Analysis

Linolein hydroperoxides undergo various chemical reactions, including oxidation and reduction. The primary reaction is autoxidation, where linoleic acid-containing triglycerides react with oxygen to form hydroperoxides . Common reagents used in these reactions include lipoxygenase, lipase, and catalase . The major products formed from these reactions are mono-, di-, and tri-hydroperoxides .

Scientific Research Applications

Linolein hydroperoxides have several scientific research applications. They are used as intermediates in the production of green note aroma compounds and bifunctional ω-oxo-acids . Additionally, these compounds are studied for their potential role in the pathophysiology of atherosclerosis, as circulating this compound could contribute to this condition . They are also utilized in lipid biochemistry research, particularly in the study of oxidative stress and reactive species .

Mechanism of Action

The mechanism of action of linolein hydroperoxides involves the conversion of polyunsaturated fatty acids into conjugated hydroperoxy fatty acids through the action of lipoxygenase . This enzyme catalyzes the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system . The formation of hydroperoxides occurs stereospecifically under properly chosen reaction conditions, such as pH, temperature, and fatty acid and oxygen concentrations .

Comparison with Similar Compounds

Linolein hydroperoxides can be compared to other hydroperoxides, such as linoleic acid 13-hydroperoxides. Both compounds are formed through the autoxidation of linoleic acid-containing triglycerides . this compound are unique in that they are not readily reduced in human plasma in vitro, unlike free fatty acid hydroperoxides of linoleic acid . Similar compounds include linoleic acid 13-hydroperoxides and other hydroperoxy fatty acids .

Properties

Molecular Formula |

C58H100O12 |

|---|---|

Molecular Weight |

989.4 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate |

InChI |

InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1 |

InChI Key |

SOQCDTNXVWQPLF-SSXAMQHVSA-N |

Isomeric SMILES |

CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO |

Canonical SMILES |

CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767322.png)

![[3H]5-oxo-ETE](/img/structure/B10767340.png)

![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)

![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)